2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride 2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 72761-90-1
VCID: VC7867097
InChI: InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
SMILES: C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl
Molecular Formula: C9H11Cl2NO2
Molecular Weight: 236.09 g/mol

2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride

CAS No.: 72761-90-1

Cat. No.: VC7867097

Molecular Formula: C9H11Cl2NO2

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride - 72761-90-1

Specification

CAS No. 72761-90-1
Molecular Formula C9H11Cl2NO2
Molecular Weight 236.09 g/mol
IUPAC Name 2-[(3-chlorophenyl)methylamino]acetic acid;hydrochloride
Standard InChI InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-2-7(4-8)5-11-6-9(12)13;/h1-4,11H,5-6H2,(H,12,13);1H
Standard InChI Key OKODVZBJUNRGNB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Composition

The systematic IUPAC name for this compound is 2-[(3-chlorophenyl)methylamino]acetic acid hydrochloride . Its structure consists of a 3-chlorophenyl group linked via a methylamino bridge to an acetic acid moiety, with a hydrochloride counterion (Fig. 1). The molecular formula C9H11Cl2NO2\text{C}_9\text{H}_{11}\text{Cl}_2\text{NO}_2 reflects the incorporation of two chlorine atoms—one in the aromatic ring and another from the hydrochloride salt .

Table 1: Key Identifiers and Synonyms

PropertyValueSource
CAS Number72761-90-1
Molecular Weight236.09 g/mol
SMILESC1=CC(=CC(=C1)Cl)CNCC(=O)O.Cl
InChIKeyOKODVZBJUNRGNB-UHFFFAOYSA-N
Synonyms(3-Chlorobenzyl)glycine hydrochloride

Structural Analysis

The compound’s 2D structure (Fig. 1a) features a planar 3-chlorophenyl ring connected to a glycine backbone via a methylamino group. The hydrochloride salt stabilizes the amino group through protonation, enhancing solubility in polar solvents . Computational models suggest a tetrahedral geometry around the nitrogen atom, with bond angles consistent with sp³ hybridization .

Synthesis and Manufacturing

StepReagents/ConditionsPurpose
1NaOH, H₂O, 80°CAlkylation of glycine
2HCl (gaseous), EthanolProtonation to form hydrochloride

Purification and Characterization

Purification likely involves recrystallization from ethanol or aqueous solutions. Characterization via NMR and mass spectrometry would confirm the structure, though spectral data are absent in available literature .

Physical and Chemical Properties

Table 3: Reported Physicochemical Data

PropertyValueSource
AppearanceNot reported
Melting PointNot available
SolubilityPresumed polar solvents
StabilityStable under storage

The compound’s hydrochloride salt likely enhances water solubility compared to the free base. Decomposition at elevated temperatures may release hydrogen chloride (HCl), carbon monoxide, and nitrogen oxides .

Exposure RouteFirst Aid Measures
InhalationMove to fresh air; seek medical attention
Skin ContactWash with water for 15 minutes
Eye ContactFlush with water for 15 minutes
IngestionRinse mouth; consult a physician

Toxicological Profile

No acute toxicity, carcinogenicity, or mutagenicity data are available . Chronic exposure risks remain unstudied, necessitating caution in prolonged use.

Regulatory and Environmental Considerations

Environmental Impact

Ecotoxicity data are unavailable, necessitating adherence to precautionary disposal practices to prevent environmental release .

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